molecular formula C21H24F3N3O4S B6518862 N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-(trifluoromethyl)benzamide CAS No. 904829-59-0

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B6518862
CAS No.: 904829-59-0
M. Wt: 471.5 g/mol
InChI Key: BRQZCGSIURSJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3-(trifluoromethyl)benzamide core linked via a sulfonylethyl group to a piperazine ring substituted with a 4-methoxyphenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonylethyl linker contributes to conformational flexibility.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O4S/c1-31-19-7-5-18(6-8-19)26-10-12-27(13-11-26)32(29,30)14-9-25-20(28)16-3-2-4-17(15-16)21(22,23)24/h2-8,15H,9-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQZCGSIURSJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of piperazine derivatives. Its unique structure, featuring a piperazine ring, sulfonyl group, and trifluoromethyl benzamide moiety, suggests significant potential in medicinal chemistry, particularly in the modulation of neurotransmitter systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H32N4O4S
  • Molecular Weight : Approximately 477.6 g/mol
  • Key Functional Groups :
    • Piperazine ring
    • Sulfonamide moiety
    • Trifluoromethyl group

This combination of functional groups enhances the compound's solubility and pharmacokinetic properties, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors, particularly:

  • Dopamine Receptors : Compounds with piperazine structures often exhibit high affinity for dopamine receptors, including D2 and D4 subtypes. This compound may modulate dopaminergic signaling pathways, which are crucial in treating neurological disorders such as schizophrenia and depression.
  • Serotonin Receptors : The compound may also interact with serotonin receptors, influencing mood and anxiety levels.

In Vitro Studies

Research has shown that compounds similar to this compound exhibit varying degrees of receptor affinity. For instance:

CompoundTarget ReceptorIC50 (nM)Selectivity
Compound ADopamine D40.057>10,000 (D4 vs. D2)
Compound BSerotonin 5-HT1ANot specifiedNot specified

The above data illustrates the potential selectivity of piperazine derivatives for specific receptor subtypes, which is crucial for minimizing side effects in therapeutic applications.

Case Studies

  • Neuropharmacological Effects : In a study examining the effects of similar compounds on animal models, it was found that administration led to significant reductions in anxiety-like behaviors, suggesting potential anxiolytic properties.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo. For example, compounds with similar structural motifs have demonstrated cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents.

Synthesis and Pharmacokinetics

The synthesis of this compound typically involves multi-step organic reactions including:

  • Cyclization of piperazine derivatives
  • Formation of sulfonamide bonds

Pharmacokinetic studies suggest that the presence of the trifluoromethyl group enhances metabolic stability and bioavailability, making it suitable for further development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Table 1: Structural and Functional Comparison of Analogs
Compound Name Piperazine Substituent Benzamide Substituent Linker Type Molecular Weight Key Reference
Target Compound 4-Methoxyphenyl 3-(Trifluoromethyl) Sulfonylethyl ~495 (estimated) -
VRT-325 (Corrector, ) 4-Methoxyphenylsulfonyl Quinazoline core Direct sulfonyl 468.2
3b () 3-(Trifluoromethyl)phenyl 4-(Thiophen-3-yl) Ethoxyethyl ~550 (estimated)
9a () 3-(Trifluoromethyl)benzoyl Pyridin-2-yl acetamide Carbonyl ~500 (estimated)
3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide () 4-Methylpiperazine 3-Ethynyl-4-methyl Methyl 415.45
Key Observations :

Piperazine Substituents: The target compound’s 4-methoxyphenyl group differs from 3-(trifluoromethyl)phenyl in 3b () and 4-methylpiperazine in . VRT-325 () uses a sulfonyl-linked 4-methoxyphenyl, which may enhance stability compared to the target compound’s ethyl-sulfonyl linker .

Linker Chemistry :

  • The sulfonylethyl linker in the target compound provides greater flexibility than the rigid carbonyl linker in 9a () or the ethoxyethyl spacer in 3b. Flexibility may improve pharmacokinetic properties .
  • ’s methyl linker reduces steric hindrance but limits conformational diversity compared to sulfonylethyl .

Benzamide Modifications :

  • The 3-(trifluoromethyl) group is conserved in the target compound and 3b, suggesting its critical role in hydrophobic interactions. In contrast, 9a () replaces this group with a pyridin-2-yl acetamide , likely altering target selectivity .

Structure-Activity Relationships (SAR)

  • Piperazine Substituents :

    • 4-Methoxyphenyl (target compound) vs. 3-(trifluoromethyl)phenyl (3b): Methoxy groups may improve solubility, while trifluoromethyl enhances lipophilicity. The latter is associated with improved blood-brain barrier penetration in CNS targets .
    • Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (target compound, VRT-325) improve metabolic resistance compared to carbonyl linkers (9a) .
  • Benzamide Modifications :

    • The 3-trifluoromethyl group is a conserved pharmacophore across analogs, critical for binding to hydrophobic pockets in targets like CFTR or kinase domains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.